Home > Products > Screening Compounds P29159 > 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine - 641571-16-6

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

Catalog Number: EVT-1443187
CAS Number: 641571-16-6
Molecular Formula: C11H10F3N3
Molecular Weight: 241.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a key intermediate in the synthesis of substituted pyrimidinylaminobenzamides. [] This class of compounds exhibits significant biological activity and is of particular interest in the development of antitumor agents. [, , , ] Notably, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine serves as a crucial building block for the synthesis of nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , ]

5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine

  • Compound Description: 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine is a key intermediate in the synthesis of substituted pyrimidinylaminobenzamides, a class of compounds with known antitumor activity. Notably, it serves as a crucial precursor in the production of nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , , ]
  • Relevance: This compound shares a nearly identical structure with 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. The primary difference lies in the position of the methyl substituent on the imidazole ring. In 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, the methyl group is located at the 4-position of the imidazole, while in 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, it is at the 5-position. This makes them positional isomers, highlighting the significance of even subtle structural variations in medicinal chemistry. [, , , , , ]

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

  • Compound Description: This compound is more commonly known as nilotinib. Nilotinib is a potent tyrosine kinase inhibitor that specifically targets BCR-ABL, a protein implicated in the development of chronic myeloid leukemia (CML). [, , , , , , ]
  • Relevance: Nilotinib is structurally related to 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine as it incorporates the latter as a core structural motif. The presence of the 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl moiety in nilotinib highlights its role as a pharmacophore, contributing significantly to the drug's binding affinity for BCR-ABL. The research on various crystalline forms and formulations of nilotinib underscores its therapeutic importance and the ongoing efforts to optimize its delivery and efficacy. [, , , , , , ]

2-Bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene

  • Compound Description: 2-Bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene is highlighted as a starting material in the synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. []
  • Relevance: The relevance of this compound lies in its use as a precursor in the multi-step synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, which, as discussed earlier, is a positional isomer of the main compound, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. This connection emphasizes the synthetic routes employed to arrive at these biologically active compounds. []

3-Fluoro-5-trifluoromethyl-phenyl-amine

  • Compound Description: 3-Fluoro-5-trifluoromethyl-phenyl-amine is an intermediate formed during the synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine from 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene. []
  • Relevance: The paper describes the use of 3-fluoro-5-trifluoromethyl-phenyl-amine as a synthetic intermediate in the production of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. The structural similarity between this intermediate and 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine lies in the shared benzene ring with trifluoromethyl and amine substituents. The difference arises from the presence of fluorine in the intermediate, which is replaced by the 4-methyl-1H-imidazol-1-yl group in the final product. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide

  • Compound Description: (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide and its analogues represent a series of compounds synthesized and characterized in one of the provided research papers. []
  • Relevance: While this particular compound might not share a direct structural resemblance to 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, its significance lies in highlighting the broader research context within which the target compound resides. The research paper discusses the synthesis and characterization of diverse substituted imidazole derivatives, indicating an active area of investigation focused on exploring the chemical space of compounds containing the imidazole moiety. This suggests a potential interest in 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine and its analogues due to the presence of the imidazole ring, a common structural feature in many bioactive molecules. []
Overview

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, also known by its chemical formula C11H10F3N3C_{11}H_{10}F_{3}N_{3}, is a compound that features a trifluoromethyl group and an imidazole moiety. It is of particular interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and as a bioactive molecule. The compound has garnered attention for its role in developing kinase inhibitors, particularly in the treatment of certain cancers.

Source

The compound can be synthesized through various methods, as detailed in several patents and scientific literature. Notable sources include patent documents that describe efficient synthetic routes and the characterization of the compound's properties .

Classification

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is classified as an organic compound and falls under the category of aromatic amines. Its structural components include:

  • Aromatic ring: A benzene ring substituted with both trifluoromethyl and imidazole groups.
  • Imidazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.
Synthesis Analysis

Methods

The synthesis of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine involves several key steps:

  1. Nucleophilic Aromatic Substitution: The process begins with the reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base such as sodium hydride or potassium carbonate .
  2. Recrystallization: The resulting crude product is purified through recrystallization from solvents like heptane or dimethylformamide .
  3. Arylamination: The next step involves arylaminating the intermediate product with diphenylimine using a palladium catalyst and phosphine ligands .
  4. Hydrolysis: Finally, hydrolysis with hydrochloric acid yields the hydrochloride salt of the target compound, which can be converted to its free base if necessary .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Common solvents used include dimethyl sulfoxide and dimethylformamide, which facilitate nucleophilic substitution reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine can be represented as follows:

  • Molecular Formula: C11H10F3N3C_{11}H_{10}F_{3}N_{3}
  • Molecular Weight: 241.21 g/mol
  • SMILES Notation: Cc1cncn1c2cc(N)cc(c2)C(F)(F)F
  • InChI: InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 .

Data

The compound exhibits a melting point range of approximately 129°C to 133°C . Its structural features contribute to its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for aromatic amines and heterocycles:

  1. Electrophilic Substitution: The presence of the trifluoromethyl group enhances electrophilicity, allowing for further substitutions on the aromatic ring.
  2. Nucleophilic Addition: The imidazole nitrogen can act as a nucleophile in reactions with electrophiles.

Technical Details

The stability of the trifluoromethyl group makes it a useful substituent for enhancing lipophilicity and metabolic stability in drug design.

Mechanism of Action

Process

The mechanism by which 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine exerts its biological effects typically involves:

  1. Kinase Inhibition: This compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, such as BCR-ABL tyrosine kinase .
  2. Binding Interactions: The imidazole moiety may facilitate binding to active sites on target proteins due to its ability to form hydrogen bonds and coordinate with metal ions.

Data

Studies indicate that modifications to this compound can lead to varying degrees of potency against different kinase targets, making it a valuable scaffold for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light gray powder.
  • Solubility: Soluble in polar organic solvents.

Chemical Properties

Key chemical properties include:

  • Reactivity: Reacts readily with electrophiles due to the electron-rich nature of the imidazole ring.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine has several scientific uses:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing various kinase inhibitors, particularly those targeting cancer pathways.
  2. Research Tool: Utilized in biochemical assays to study enzyme inhibition and signal transduction pathways.
  3. Chemical Synthesis: Acts as a building block for creating more complex organic molecules in medicinal chemistry .

This compound exemplifies the intersection between synthetic chemistry and pharmacology, showcasing how targeted modifications can lead to significant advancements in therapeutic agents.

Introduction to 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

Structural Identity and Nomenclature

The structural identity of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine centers on a benzene ring functionalized at the 1- and 3-positions with two pharmacologically significant moieties: a 5-methyl-substituted imidazole ring and a trifluoromethyl group. The molecular formula is established as C₁₁H₁₀F₃N₃, corresponding to a molecular weight of 241.21 g/mol, as confirmed through multiple analytical sources [1] [3] [8]. This compound is characterized by several key structural features: a primary amine group providing site-specific reactivity, a trifluoromethyl group conferring metabolic stability and lipophilicity, and a methyl-substituted imidazole ring capable of hydrogen bonding and coordination chemistry. The spatial arrangement of these functional groups creates distinctive electronic properties that influence both reactivity and potential biological interactions.

Systematic nomenclature designates the compound as 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine according to IUPAC conventions. This naming precisely locates substituents relative to the parent benzenamine structure, with the imidazole attachment specified at position 3 and the trifluoromethyl group at position 5. Common synonyms include 3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline and the Chemical Abstracts Service designation Benzenamine, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- [4] [8]. The compound is uniquely identified by CAS Registry Number 641571-16-6 across scientific databases and commercial catalogs, providing an unambiguous identifier for research and regulatory purposes.

Table 1: Chemical Identifiers of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

Identifier TypeDesignation
Systematic IUPAC Name3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
CAS Registry Number641571-16-6
Molecular FormulaC₁₁H₁₀F₃N₃
Molecular Weight241.21 g/mol
SMILES NotationCC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F
InChI KeyWWTGXYAJVXKEKL-UHFFFAOYSA-N [7]
Common Synonyms3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline; Nilotinib Impurity [4]

Physicochemical profiling reveals a crystalline solid exhibiting color variations from white to pale red depending on purity and crystalline form. The compound demonstrates limited solubility in aqueous media but shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol [3] [8]. Thermal analysis establishes a consistent melting point range of 131-133°C, providing a key parameter for purity assessment [4]. The compound's stability profile necessitates careful handling and storage, as it displays hygroscopic tendencies and sensitivity to atmospheric oxidation. Recommended storage conditions include refrigeration (2-8°C) under inert atmosphere (nitrogen or argon) within airtight, moisture-resistant containers protected from light [3] [8].

Table 2: Physicochemical Properties of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

PropertyValueConditions/Notes
Physical StateSolidRoom temperature
Melting Point131-133°C [4]
AppearanceWhite to pale red crystalsPurity-dependent
SolubilitySlightly soluble in DMSO and methanol [3]
Storage Requirements2-8°C, inert atmosphere, desiccatedHygroscopic and air-sensitive [8]
Molecular Weight241.21 g/molExact mass: 241.0827 [8]

Role as a Pharmaceutical Impurity in Nilotinib Synthesis

Within pharmaceutical manufacturing, 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine occupies a significant role as a synthetic intermediate and potential process-related impurity in the production of nilotinib (brand name Tasigna®), a second-generation tyrosine kinase inhibitor approved for treating chronic myeloid leukemia. The compound's structural relationship to nilotinib arises from its function as a precursor in the drug's synthetic pathway, specifically as the aromatic amine component that undergoes subsequent coupling reactions to form the complete drug molecule [5]. During nilotinib synthesis, incomplete purification or reaction byproducts can lead to the presence of residual 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine in the final drug substance, classifying it as a specified impurity that requires strict analytical control according to International Council for Harmonisation (ICH) guidelines.

Regulatory specifications necessitate rigorous monitoring and control of this impurity due to its potential impact on drug safety and efficacy. Analytical methods for detection and quantification typically employ high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), with acceptance criteria established based on risk assessment and batch analysis data [4]. It is important to distinguish this specific isomer from its structural relative, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS RN: 641571-11-1), which also functions as a nilotinib intermediate but features the methyl group at position 4 of the imidazole ring rather than position 5 [5] [6]. This positional isomerism presents distinct analytical challenges in impurity profiling, requiring chromatographic methods capable of resolving structurally similar compounds.

The synthesis of nilotinib employs transition metal-catalyzed coupling strategies where 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine serves as a key building block. Research highlights the application of palladium-catalyzed arylation techniques for achieving complete N1-selectivity during imidazole attachment, which is critical for ensuring regiochemical purity in the final pharmaceutical compound [5]. Process chemistry innovations have focused on optimizing reaction conditions to minimize the formation of isomeric impurities while maximizing yield and purity. These synthetic refinements directly impact impurity profiles in the final drug substance, underscoring the compound's significance in quality-by-design approaches to pharmaceutical manufacturing.

Significance in Heterocyclic and Organofluorine Chemistry

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine exemplifies the strategic convergence of heterocyclic and organofluorine chemistry, two domains of increasing importance in advanced molecular design. The imidazole moiety contributes a privileged heterocyclic scaffold prevalent in medicinal chemistry, characterized by its ability to form multiple hydrogen bonds, participate in π-stacking interactions, and coordinate with metal ions. Simultaneously, the trifluoromethyl group imparts distinctive physicochemical properties including enhanced lipophilicity, metabolic stability, and bioavailability modulation—attributes highly sought after in pharmaceutical development [8]. This combination creates a molecular architecture with balanced electronic properties, where the electron-donating imidazole and electron-withdrawing trifluoromethyl group establish a push-pull system that influences reactivity and supramolecular interactions.

The compound serves as a versatile precursor in synthetic organic chemistry, with its primary amine group enabling diverse transformations including diazotization, reductive amination, amide coupling, and heterocycle formation. Researchers have exploited these reactivities to develop novel compound libraries for drug discovery screening programs [8]. The trifluoromethyl group further enhances the compound's utility as a building block by providing a bioisosteric replacement for tert-butyl groups or chlorine atoms in structure-activity relationship studies. This functional group combination has proven particularly valuable in the design of kinase inhibitors beyond nilotinib, where the imidazole-benzenamine core provides optimal binding interactions with ATP-binding sites while the trifluoromethyl group enhances membrane permeability.

Table 3: Synthetic Applications of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

Application DomainReaction TypesSignificance
Pharmaceutical SynthesisPd-catalyzed coupling, nucleophilic substitutionKey intermediate for tyrosine kinase inhibitors [5]
Material SciencePolymer functionalization, metal-organic frameworksImidazole provides metal coordination sites
Catalysis ResearchLigand design for transition metal complexesBidentate coordination capability
Medicinal ChemistryAmide formation, reductive amination, heterocyclizationBuilding block for targeted drug discovery
Organofluorine ChemistryElectrophilic substitutions, fluorination reactionsStudy of trifluoromethyl group electronic effects

The trifluoromethyl group serves as a spectroscopic probe for nuclear magnetic resonance (NMR) studies, with the fluorine atoms (¹⁹F NMR) providing sensitive reporters on electronic environments and molecular conformation. Additionally, the compound finds applications in materials science as a precursor for functionalized polymers and metal-organic frameworks, where the imidazole nitrogen atoms can coordinate to metal centers creating multidimensional structures with potential catalytic or sensing capabilities [8]. The structural complexity arising from the coexistence of basic (imidazole), acidic (amine), and highly hydrophobic (trifluoromethyl) functionalities presents intriguing challenges in crystallization behavior and solid-state packing, making it a subject of interest in crystal engineering research.

Comprehensive Compound Nomenclature

Table 4: Systematic and Common Names of the Compound

Nomenclature TypeName
IUPAC Name3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Systematic Benzenamine NameBenzenamine, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-
Common Pharmaceutical DesignationNilotinib Impurity [4]
Alternative Aniline Designation3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
CAS Registry Name3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

Properties

CAS Number

641571-16-6

Product Name

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

IUPAC Name

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline

Molecular Formula

C11H10F3N3

Molecular Weight

241.217

InChI

InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3

InChI Key

ZGBBNCRXIKHGIB-UHFFFAOYSA-N

SMILES

CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.